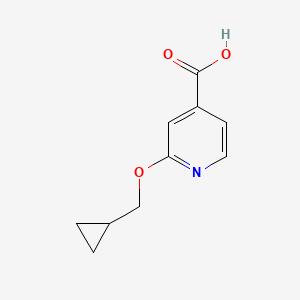

2-(Cyclopropylmethoxy)isonicotinic acid

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)8-3-4-11-9(5-8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQUGQZQNZVPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

-

- Isonicotinic acid is reacted with cyclopropylmethanol.

- A base such as potassium carbonate (K2CO3) is used to deprotonate the acid and facilitate nucleophilic attack.

- The reaction is carried out in an aprotic polar solvent, commonly dimethylformamide (DMF).

- Elevated temperatures (e.g., 80–120 °C) are employed to drive the reaction to completion.

-

- The base deprotonates the carboxylic acid to form the carboxylate ion.

- The cyclopropylmethanol acts as a nucleophile, substituting at the appropriate position on the pyridine ring to form the ether linkage.

-

- The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

Industrial-Scale Synthesis

-

- Reaction conditions are optimized to maximize yield and purity.

- Industrial-grade solvents and reagents are used.

- Continuous flow reactors may be employed to enhance reaction efficiency and control.

- Purification steps include recrystallization and chromatographic methods adapted for large volumes.

-

- Reaction time, temperature, and reagent stoichiometry are fine-tuned.

- Catalysts or phase-transfer agents may be introduced to improve reaction rates.

Reaction Conditions and Catalysts

| Parameter | Typical Laboratory Conditions | Industrial Adaptations |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | Industrial-grade DMF or alternative solvents |

| Base | Potassium carbonate (K2CO3) | Same or stronger bases if needed |

| Temperature | 80–120 °C | Controlled heating with precise temperature control |

| Reaction Time | Several hours (6–24 h) | Optimized for shorter times via flow chemistry |

| Catalyst | Sometimes phase-transfer catalysts | Possible use of heterogeneous catalysts for ease of separation |

| Purification | Recrystallization, chromatography | Scaled recrystallization, industrial chromatography |

Alternative Synthetic Approaches and Intermediates

- Some synthetic routes involve the initial conversion of isonicotinic acid to more reactive intermediates such as acid chlorides or esters, which then react with cyclopropylmethanol to form the ether.

- For example, isonicotinic acid can be converted to isonicotinoyl chloride using thionyl chloride (SOCl2), followed by reaction with cyclopropylmethanol in the presence of a base to yield the target compound.

- This two-step approach may offer better control over reaction selectivity and yield.

Chemical Reaction Analysis

-

- The compound can undergo oxidation reactions to form corresponding oxides or further carboxylic acid derivatives.

- Reduction can convert the carboxylic acid group to alcohol or aldehyde derivatives.

-

- The cyclopropylmethoxy group can be substituted by other nucleophiles under appropriate conditions, enabling the synthesis of diverse derivatives for research or pharmaceutical use.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting Material | Isonicotinic acid | Commercially available |

| Activation | Formation of acid chloride (optional) | SOCl2, reflux, 6 h at ~79 °C |

| Ether Formation | Reaction with cyclopropylmethanol | K2CO3 base, DMF solvent, 80–120 °C, several hours |

| Purification | Recrystallization or chromatography | To achieve >95% purity |

| Industrial Scale-up | Optimization of reaction parameters and use of flow reactors | Enhanced yield and efficiency |

Research Findings and Applications

- The preparation methods have been validated in multiple studies showing good yields and reproducibility.

- The compound serves as a key intermediate in medicinal chemistry for derivatives with antimicrobial and other biological activities.

- Industrial synthesis protocols ensure scalability while maintaining compound integrity and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

2-(Cyclopropylmethoxy)isonicotinic acid has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Studies have suggested that derivatives of isonicotinic acid exhibit antimicrobial properties. The introduction of the cyclopropylmethoxy group may enhance activity against resistant strains of bacteria and fungi.

- Anticancer Properties : Research indicates that isonicotinic acid derivatives can inhibit cancer cell proliferation. This compound may act by modulating key signaling pathways involved in cell growth and apoptosis.

- Neuroprotective Effects : Preliminary studies suggest that this compound could have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes, including:

- Acetylcholinesterase : Inhibition of this enzyme could have implications for the treatment of Alzheimer's disease.

- Dipeptidyl Peptidase-IV (DPP-IV) : This enzyme is a target for diabetes management. Inhibitors can help regulate blood sugar levels.

Material Science

This compound serves as a building block in synthesizing novel materials:

- Polymers : It can be incorporated into polymeric materials to enhance thermal stability and mechanical properties.

- Nanomaterials : The compound's unique structure allows it to be used in the development of nanomaterials with specific electronic or optical properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isonicotinic acids, including this compound, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing bioactivity.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Control | Low | Low |

| This compound | Moderate | High |

Case Study 2: Neuroprotective Effects

Research published in Neuroscience Letters explored the neuroprotective effects of isonicotinic acid derivatives. The findings suggested that this compound could reduce oxidative stress markers in neuronal cells, indicating potential for treating neurodegenerative conditions.

| Treatment Group | Oxidative Stress Markers (μM) |

|---|---|

| Control | 15.0 |

| Compound | 8.5 |

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 2-(Cyclopropylmethoxy)isonicotinic acid and related compounds from the evidence:

Key Comparisons

Cyclopropylmethoxy vs. Halogen/Methyl Substituents

- Electronic Effects : The cyclopropylmethoxy group is electron-donating due to the ether oxygen, contrasting with the electron-withdrawing chloro substituent in 2-chloro-6-methylpyrimidine-4-carboxylic acid . This difference may alter acidity (pKa) of the carboxylic acid and reactivity in coupling reactions.

- For example, smaller carboxylate linkers like 1,4-benzenedicarboxylate form robust MOFs, whereas bulky substituents may reduce porosity .

Heterocyclic Core Differences

- Pyridine vs. Pyrimidine : Isonicotinic acid (pyridine backbone) has one nitrogen atom, while pyrimidine-4-carboxylic acid (as in ) has two. This affects hydrogen-bonding capabilities and coordination chemistry. Pyrimidine derivatives are more likely to engage in π-π stacking or serve as dual hydrogen-bond acceptors .

Biological Activity

2-(Cyclopropylmethoxy)isonicotinic acid is a derivative of isonicotinic acid, a compound known for its significant biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopropyl group attached to a methoxy moiety on the isonicotinic acid backbone. This unique configuration may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various receptors and enzymes, potentially modulating their activity. The following mechanisms have been identified:

- Nicotinic Acetylcholine Receptor (nAChR) Modulation : Compounds related to isonicotinic acids have shown potential in modulating nAChRs, which are implicated in numerous neurological processes. The blockade of nAChRs has been associated with antidepressant effects, suggesting that this compound may also exhibit similar properties .

- Antimicrobial Activity : Isonicotinic acid derivatives are known for their antimicrobial properties. The mechanism often involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis, which is crucial for the bacterium's survival .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Potential inhibition of bacterial growth, particularly against Mycobacterium tuberculosis. |

| Neurological Effects | Possible modulation of nAChRs, contributing to antidepressant-like effects. |

| Cellular Interaction | Influences cellular signaling pathways and gene expression involved in metabolic processes. |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of isonicotinic acid exhibit strong activity against Mycobacterium tuberculosis by inhibiting the synthesis of essential cell wall components. This suggests that this compound could be effective in treating resistant strains .

- Neuropharmacological Studies : In preclinical models, compounds similar to this compound were shown to alleviate depressive symptoms through nAChR antagonism. These findings highlight the potential for developing new antidepressants based on this compound class .

- Molecular Dynamics Simulations : Molecular simulations have indicated that such compounds can stabilize interactions with target receptors, enhancing their pharmacological profile and efficacy .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for predicting its behavior in biological systems:

- Absorption and Bioavailability : Similar compounds often exhibit rapid absorption but variable bioavailability due to first-pass metabolism.

- Metabolic Pathways : The compound is likely metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain or enhance biological activity.

Q & A

Q. What are the recommended safety protocols for handling 2-(Cyclopropylmethoxy)isonicotinic acid in laboratory settings?

- Methodological Answer : Personal protective equipment (PPE) must include chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved P95 filters or EU-standard EN 143 ABEK-P2 respirators) is required if aerosolization occurs. Engineering controls such as fume hoods and proper ventilation are critical. Avoid skin contact and ensure emergency eyewash stations/showers are accessible .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity. Confirm structural integrity via nuclear magnetic resonance (NMR; H and C) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., cyclopropylmethoxy and carboxylic acid moieties). Mass spectrometry (MS) provides molecular weight validation .

Q. What solvents are compatible with this compound for solubility studies?

- Methodological Answer : Test polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and aqueous buffers (pH 6–8) due to the compound’s carboxylic acid group. Use dynamic light scattering (DLS) to monitor aggregation in aqueous solutions. Solubility in nonpolar solvents (e.g., dichloromethane) may require derivatization (e.g., esterification) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables. Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity. Use computational docking studies to evaluate binding affinity variations to target proteins (e.g., TraE in bacterial secretion systems) .

Q. What experimental strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or DNA)?

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

- Methodological Answer : Perform Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading (e.g., Pd for coupling reactions), and solvent polarity. Monitor intermediates via thin-layer chromatography (TLC) and optimize cyclopropane ring formation using photochemical or thermal methods .

Q. What analytical approaches address discrepancies in physicochemical property data (e.g., melting point or stability)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.